molecular formula C19H21IN2O3 B1249756 Iodoaminoflisopolol

Iodoaminoflisopolol

Cat. No.: B1249756
M. Wt: 452.3 g/mol
InChI Key: IGJWHBOREVIZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodoaminoflisopolol (IAmF) is a fluorenone-based synthetic compound developed as a photoprobe to study the substrate binding region of vesicular monoamine transporter-2 (VMAT2), a critical protein responsible for packaging monoamines like serotonin, dopamine, and norepinephrine into synaptic vesicles. Synthesized by Gopalakrishnan et al. (2007), IAmF combines substrate transport properties with a photoreactive iodine atom, enabling precise mapping of VMAT2's substrate-binding domains . Its interaction with VMAT2 is ATP- and proton gradient-dependent, distinguishing it from traditional ligands or inhibitors .

Properties

Molecular Formula

C19H21IN2O3

Molecular Weight

452.3 g/mol

IUPAC Name

2-amino-5-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-iodofluoren-9-one

InChI

InChI=1S/C19H21IN2O3/c1-10(2)22-8-11(23)9-25-17-5-3-4-12-18(17)13-6-15(20)16(21)7-14(13)19(12)24/h3-7,10-11,22-23H,8-9,21H2,1-2H3

InChI Key

IGJWHBOREVIZCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC(=C(C=C3C2=O)N)I)O

Synonyms

4-(2-hydroxy-3-isopropylaminopropoxy)-7-amino-6-iodofluorenone
IAmF
iodoaminoflisopolol

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues of Iodoaminoflisopolol

Table 1: Key Compounds Compared with this compound
Compound Structure/Class VMAT2 Interaction Type Key Functional Features Research Application
This compound Fluorenone derivative Substrate + Photoprobe Iodine atom for covalent binding Mapping substrate binding sites
Aminoflisopolol Fluorenone derivative Substrate Non-iodinated precursor Baseline substrate activity studies
Dihydrotetrabenazine (TBZOH) Tetrabenazine analog High-affinity ligand Binds to VMAT2 without transport Ligand binding site analysis
Reserpine Alkaloid Irreversible inhibitor Depletes monoamines permanently Mechanistic studies of VMAT2 inhibition
Ketanserin Serotonin antagonist Ligand Early photoprobe for VMAT2 Historical binding studies

Mechanistic and Functional Comparisons

This compound vs. Aminoflisopolol
  • Structural Difference: IAmF contains an iodine atom, enabling photoaffinity labeling, whereas aminoflisopolol lacks this modification .
  • Functional Impact : Both inhibit [³H]5-HT uptake and [³H]TBZOH binding, but only IAmF covalently labels VMAT2 upon UV exposure, facilitating substrate-binding site identification .
This compound vs. Dihydrotetrabenazine (TBZOH)
  • Interaction Type: TBZOH acts as a non-transported ligand, while IAmF is actively transported into vesicles as a substrate .
  • Binding Site Overlap : Reserpine and TBZOH protect VMAT2 from IAmF photolabeling, suggesting overlapping but distinct binding regions .
This compound vs. Reserpine
  • Mechanism : Reserpine irreversibly inhibits VMAT2 by binding to a lumenal site, whereas IAmF transiently interacts as a substrate .
  • Research Utility: Reserpine is used to study monoamine depletion, while IAmF enables dynamic tracking of substrate transport .
This compound vs. Ketanserin
  • Photoprobe Efficacy : Ketanserin, an early VMAT2 photoprobe, has lower specificity compared to IAmF, which provides clearer localization of substrate-binding domains .

Research Implications and Advantages of this compound

  • Unique Dual Role : IAmF’s combination of substrate transport and photolabeling capabilities allows simultaneous study of VMAT2 function and structure .
  • Binding Localization : Thrombin digestion experiments localized IAmF binding to the C-terminal half of VMAT2 (transmembranes 6–12), a critical region for substrate recognition .

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